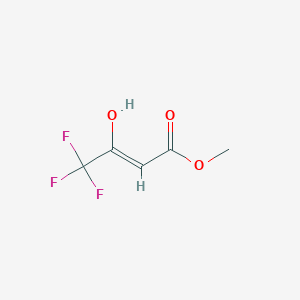
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate is a fluorinated organic compound with the molecular formula C5H5F3O3 and a molecular weight of 170.08 g/mol . This compound is known for its unique chemical properties due to the presence of trifluoromethyl and hydroxy groups, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4,4,4-trifluoro-3-oxobut-2-enoate.
Reduction: Formation of methyl 4,4,4-trifluoro-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The hydroxy group can form hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4,4-trifluoro-3-hydroxybutanoate
- Methyl 4,4,4-trifluoro-3-oxobut-2-enoate
- methyl (Z)-4,4,4-trifluoro-3-hydroxybut-2-enoate derivatives
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and hydroxy groups, which impart distinct chemical properties. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
178380-97-7 |
|---|---|
Molecular Formula |
C5H5F3O3 |
Molecular Weight |
0 |
Synonyms |
2-Butenoic acid, 4,4,4-trifluoro-3-hydroxy-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















